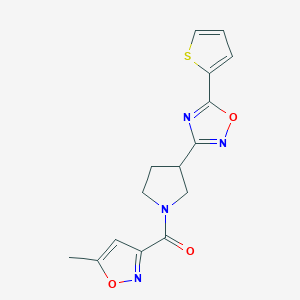

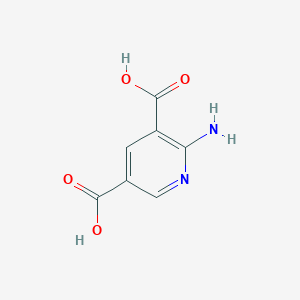

![molecular formula C17H16FN5O2S B2757798 N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887348-27-8](/img/structure/B2757798.png)

N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMT is a tetrazole-based compound that has shown promising results in various preclinical studies for the treatment of several diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Proton Exchange Membranes

Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes† : A study focused on the synthesis of new sulfonated side-chain grafting units for use in proton exchange membranes, highlighting the potential of fluoro-substituted compounds in enhancing proton conductivity for fuel cell applications. This suggests that compounds like N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide could be explored for their electrical properties and suitability as materials in energy technologies (Kim, Robertson, & Guiver, 2008).

Anticancer and Antioxidant Activities

Antioxidant and Anticancer Activity of Novel Derivatives : Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including analysis of their antioxidant and anticancer activities, suggests the potential for compounds with similar structural features to be utilized in the development of therapeutic agents. This indicates a possible research direction for N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide in studying its efficacy against various cancer types and its antioxidant properties (Tumosienė et al., 2020).

Synthesis of Antibacterial and Antifungal Agents

Synthesis of New Types of 2-(6-methoxy-2-naphthyl)propionamide Derivatives : The creation of novel derivatives for potential antibacterial and antifungal applications suggests a pathway for the use of N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide in antimicrobial research. These compounds' efficacy against various strains points to the importance of structural modifications in enhancing biological activity, which could be relevant for the development of new therapeutic agents (Helal et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Carbonic Anhydrase Inhibitors : A study involving the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives provides insight into the therapeutic potential of halogenated sulfonamides in cancer treatment. This research highlights the importance of halogenation and the sulfonamide group in designing enzyme inhibitors with potential applications as antitumor agents, suggesting a possible research avenue for N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide in targeting specific enzymes for therapeutic purposes (Ilies et al., 2003).

properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2S/c1-11(16(24)19-15-6-4-3-5-14(15)18)26-17-20-21-22-23(17)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAQOVHLBZURHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1F)SC2=NN=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

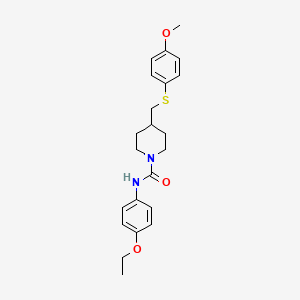

![2,2,2-trifluoro-N-[3-(4-methylpiperazino)-3-oxo-1-(2-thienyl)propyl]acetamide](/img/structure/B2757720.png)

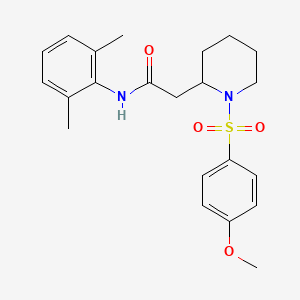

![N-butyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2757725.png)

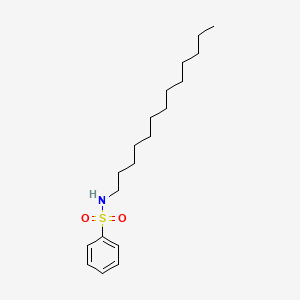

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone](/img/structure/B2757729.png)

![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)